molecular formula C13H13N5O B12228058 N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12228058
M. Wt: 255.28 g/mol
InChI Key: BXDYSQHJPWQEFK-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, an azetidine ring, and a pyridine carboxamide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to its combination of pyrazine, azetidine, and pyridine carboxamide groups.

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H13N5O/c19-13(10-2-1-3-14-6-10)17-11-8-18(9-11)12-7-15-4-5-16-12/h1-7,11H,8-9H2,(H,17,19)

InChI Key

BXDYSQHJPWQEFK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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